molecular formula C₈¹³C₆H₃₀Cl₂N₂O₄ B1151956 Succinylcholine Chloride-13C6

Succinylcholine Chloride-13C6

Cat. No.: B1151956
M. Wt: 367.26
Attention: For research use only. Not for human or veterinary use.
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Description

Succinylcholine Chloride-13C6 is a labeled version of succinylcholine chloride, a depolarizing skeletal muscle relaxant. This compound is primarily used in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgical procedures and mechanical ventilation . The “13C6” label indicates that six carbon atoms in the molecule are isotopically labeled with carbon-13, which is useful for various research applications, including metabolic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinylcholine chloride typically starts with succinic acid. The process involves a chlorination reaction followed by esterification. In one method, succinic acid is reacted with dichloroethane and dimethylformamide (DMF) under controlled temperature conditions to form succinyl chloride. This intermediate is then reacted with choline chloride to produce succinylcholine chloride .

Industrial Production Methods

Industrial production of succinylcholine chloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize side reactions and ensure consistent product quality. The final product is purified using techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Succinylcholine chloride undergoes various chemical reactions, including hydrolysis and oxidation. It is stable under normal conditions but can decompose when exposed to strong oxidizing agents .

Common Reagents and Conditions

Major Products Formed

The primary products formed from the hydrolysis of succinylcholine chloride are succinic acid and choline. These products are relatively stable and do not pose significant handling challenges .

Scientific Research Applications

Succinylcholine Chloride-13C6 is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed metabolic and pharmacokinetic studies. Its applications include:

Mechanism of Action

Succinylcholine chloride acts by binding to cholinergic receptors at the motor endplate, causing continuous depolarization of the muscle membrane. This leads to transient muscle fasciculations followed by paralysis. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinylcholine chloride is unique due to its rapid onset and short duration of action, making it particularly useful for short medical procedures requiring quick muscle relaxation. Its labeled version, Succinylcholine Chloride-13C6, provides additional benefits for research applications, allowing for detailed metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C₈¹³C₆H₃₀Cl₂N₂O₄

Molecular Weight

367.26

Synonyms

2,2’-[(1,4-Dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethylethanaminium -13C6 Chloride;  2-Dimethylaminoethyl Succinate Dimethochloride-13C6;  Anectine-13C6;  Diacetylcholine-13C6 Dichloride;  Lysthenon-13C6;  Midarine-13C6;  Scoline-13C6; 

Origin of Product

United States

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